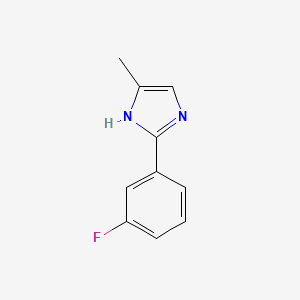
1-(Cyclohexylsulfanyl)-5-(phenylsulfanyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexylsulfanyl)-5-(phenylsulfanyl)anthracene-9,10-dione is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and pharmaceuticals. This compound, in particular, features both cyclohexylsulfanyl and phenylsulfanyl groups attached to the anthracene core, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylsulfanyl)-5-(phenylsulfanyl)anthracene-9,10-dione typically involves the introduction of the cyclohexylsulfanyl and phenylsulfanyl groups onto the anthracene-9,10-dione core. This can be achieved through a series of substitution reactions. One common method involves the use of thiol reagents in the presence of a base to facilitate the nucleophilic substitution on the anthracene-9,10-dione.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(Cyclohexylsulfanyl)-5-(phenylsulfanyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The anthracene core can be reduced to dihydroanthracene derivatives using reducing agents such as sodium borohydride.
Substitution: The phenylsulfanyl and cyclohexylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiol reagents, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
1-(Cyclohexylsulfanyl)-5-(phenylsulfanyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of dyes, organic semiconductors, and other materials that require specific electronic properties.
作用機序
The mechanism by which 1-(Cyclohexylsulfanyl)-5-(phenylsulfanyl)anthracene-9,10-dione exerts its effects depends on the specific application. In photochemical applications, the anthracene core can absorb light and undergo photoinduced electron transfer, making it useful in photocatalysis and organic electronics. The sulfanyl groups can also participate in redox reactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
1-(Phenylsulfanyl)anthracene-9,10-dione: Lacks the cyclohexylsulfanyl group, which may result in different chemical and physical properties.
1-(Cyclohexylsulfanyl)anthracene-9,10-dione: Lacks the phenylsulfanyl group, which may affect its reactivity and applications.
Anthracene-9,10-dione: The parent compound without any sulfanyl groups, used as a starting material for synthesizing various derivatives.
Uniqueness
1-(Cyclohexylsulfanyl)-5-(phenylsulfanyl)anthracene-9,10-dione is unique due to the presence of both cyclohexylsulfanyl and phenylsulfanyl groups
特性
CAS番号 |
84674-82-8 |
|---|---|
分子式 |
C26H22O2S2 |
分子量 |
430.6 g/mol |
IUPAC名 |
1-cyclohexylsulfanyl-5-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C26H22O2S2/c27-25-20-14-8-16-22(30-18-11-5-2-6-12-18)24(20)26(28)19-13-7-15-21(23(19)25)29-17-9-3-1-4-10-17/h1,3-4,7-10,13-16,18H,2,5-6,11-12H2 |
InChIキー |
LUVVXIFIKOTIIG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)

